molecular formula C10H18 B158630 Bicyclopentyl CAS No. 1636-39-1

Bicyclopentyl

Cat. No. B158630
CAS RN: 1636-39-1
M. Wt: 138.25 g/mol
InChI Key: MAWOHFOSAIXURX-UHFFFAOYSA-N
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Description

Bicyclopentyl, also known as 1,1’-Bicyclopentyl or Cyclopentylcyclopentane, is a cyclic organic compound with a molecular formula of C10H18 . It is a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group, generally offering high passive permeability, high water solubility, and improved metabolic stability .


Synthesis Analysis

The synthesis of Bicyclopentyl alkyl ethers from alcohols has been achieved using BCP−thianthrenium reagents and is catalyzed by a dual copper/photoredox catalyst system . This method demonstrates a broad tolerance for functional groups when applied to primary, secondary, and even tertiary alcohols .


Molecular Structure Analysis

Bicyclopentyl’s molecular structure has been established through gas phase electron diffraction and compared with molecular mechanics and ab initio methods. There’s good agreement between theory and experiment for structural parameters, including bond lengths and angles.


Chemical Reactions Analysis

Bicyclopentyl can undergo catalytic isomerization in the presence of hydrogen under pressure, primarily transforming into a mixture of cis- and trans-decahydronaphthalenes . This process is significant for understanding and enhancing chemical reactions involving Bicyclopentyl .


Physical And Chemical Properties Analysis

Bicyclopentyl has a density of 0.9±0.1 g/cm3, a boiling point of 186.9±7.0 °C at 760 mmHg, and a vapour pressure of 0.9±0.2 mmHg at 25°C . Its enthalpy of vaporization is 40.6±0.8 kJ/mol, and it has a flash point of 51.6±11.7 °C . The index of refraction is 1.496 .

Scientific Research Applications

Molecular Structure and Conformations

  • Molecular Structure Analysis : Bicyclopentyl's molecular structure has been established through gas phase electron diffraction and compared with molecular mechanics and ab initio methods. There's good agreement between theory and experiment for structural parameters, including bond lengths and angles. The major conformer identified is equatorial, equatorial, anti (ee, anti) (Shishkov et al., 1996).

Thermodynamic Properties

  • Heat Capacities and Vapor Pressures : Research includes measurements of standard thermodynamic properties for gaseous bicyclopentyl, such as heat capacities, enthalpy increments, vapor pressures, and critical properties. These findings provide insights into the compound's behavior under different temperature conditions (Chirico & Steele, 2004).

Catalytic Applications

  • Catalytic Isomerization : Bicyclopentyl can undergo catalytic isomerization in the presence of hydrogen under pressure, primarily transforming into a mixture of cis- and trans-decahydronaphthalenes. This process is significant for understanding and enhancing chemical reactions involving bicyclopentyl (Shuikin, Cherkashin & Gaivoronskaia, 1958).

Pharmacological Research

  • Hepatoprotective Effects : Bicyclol, a derivative of bicyclopentyl, demonstrates hepatoprotective effects, such as protecting against liver injury in various conditions and reducing inflammation. This research is crucial for developing treatments for liver-related diseases (Liu et al., 2005), (Zhao et al., 2020).

Molecular Mechanics Studies

  • Molecular Mechanics Calculations : The molecular mechanics method (MM3) has been applied to bicyclopentyl, comparing the results with experimental data to predict structures and conformations. These studies enhance the understanding of bicyclopentyl's chemical behavior (Mastryukov et al., 1993).

Biomedical Applications

  • Peptide Inhibitors : Research into the development of cell-permeable bicyclic peptide inhibitors highlights the potential of bicyclopentyl derivatives in targeting intracellular proteins for therapeutic purposes (Lian et al., 2014).

Atherosclerosis Treatment

  • Gut Microbiota and Atherosclerosis : Bicyclol has shown promise in treating atherosclerosis by normalizing gut microflora dysbiosis and improving systemic immune cell dynamics, which is a novel approach in the treatment of this condition (Li et al., 2022).

Safety And Hazards

When handling Bicyclopentyl, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is recommended . In case of accidental release, it is advised to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

cyclopentylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18/c1-2-6-9(5-1)10-7-3-4-8-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWOHFOSAIXURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167625
Record name Bicyclopentyl
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Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclopentyl

CAS RN

1636-39-1
Record name Dicyclopentyl
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Record name Bicyclopentyl
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Record name Bicyclopentyl
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Record name Bicyclopentyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
635
Citations
D Zhang, Y Xu, LL Koh, YL Lam… - … Section C: Crystal …, 1993 - scripts.iucr.org
… The phenyl ring is also strained with a C(12)-- C(11)--C(16) angle of 116.5 (5) which is compa- rable to the corresponding angles in the bicyclohexyl and bicyclopentyl compounds. This …
Number of citations: 7 scripts.iucr.org
IF Shishkov, VS Mastryukov, K Chen, NL Allinger… - Journal of molecular …, 1996 - Elsevier
… The molecular structure of bicyclopentyl was established by gas phase electron diffraction, and it is compared with … The purpose of this paper is to report our ED data for bicyclopentyl …
Number of citations: 3 www.sciencedirect.com
C Andersen, V Ferey, M Daumas, P Bernardelli… - Organic …, 2020 - ACS Publications
… -couplings involving bicyclopentyl organometallics have … bicyclopentyl Grignard or organozinc reagents were described (Scheme 1, eq 1). (8) Only very recently, amino-bicyclopentyl …
Number of citations: 9 pubs.acs.org
EM Alvarez, Z Bai, S Pandit, N Frank, L Torkowski… - Nature …, 2023 - nature.com
… Similarly, chemists have used sulfonium salts in alkylation reactions, but the transfer of tertiary alkyl groups, such as bicyclopentyl, remains unknown. We have previously reported on …
Number of citations: 6 www.nature.com
RD Chirico, WV Steele - The Journal of Chemical Thermodynamics, 2004 - Elsevier
Measurements leading to the calculation of the standard thermodynamic properties for gaseous bicyclopentyl (Chemicals Abstracts registry number [1636-39-1]) are reported. …
Number of citations: 12 www.sciencedirect.com
J Upadhyay, P Gaston, AA Levy… - Journal of the Chemical …, 1965 - pubs.rsc.org
3-(Cyclopenta-2, 4-dienyl) cyclopentyl trichloroacetate (I) has been polynierised in benzene under catalysis by acetic, halogenoacetic, hydrochloric, and diphenylphosphoric acids. The …
Number of citations: 4 pubs.rsc.org
C Jamieson, JC Walton, KU Ingold - Journal of the Chemical Society …, 1980 - pubs.rsc.org
… The expected bicyclopentyl radicals were not detected and if they are discrete intermediates they must rearrange by fission of the C(1)–C(4) bond common to the two rings to form …
Number of citations: 18 pubs.rsc.org
CF Blakely, RJ Gillespie, L Roubinek… - Journal of the …, 1961 - pubs.rsc.org
RESULTS Stoicheioinelry of Reactioiis between Cyclopentadiene ad Trichloroacetic Acid.-Fig. 1 shows that the molar ratio, cyclopentadiene consumed: trichloroacetic acid consunied (x…
Number of citations: 1 pubs.rsc.org
RJ Falk - 1961 - openprairie.sdstate.edu
The failure of periodic acid to rapidly oxidize 17α-hydroxyprogesterone (I) in neutral solution prompted further inquiry into the mechanism of periodic acid oxidations. Despite the fact that …
Number of citations: 0 openprairie.sdstate.edu
CF Blakely, A Wassermann - Journal of the Chemical Society …, 1961 - pubs.rsc.org
… This accounts for the structure of the novel bicyclopentyl derivative and for the fact that it is … formation of one of the possible structural isomers of the new bicyclopentyl derivatives. …
Number of citations: 0 pubs.rsc.org

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